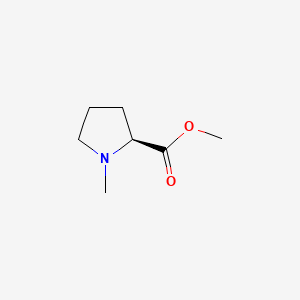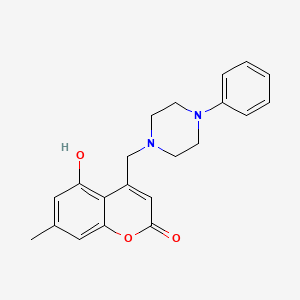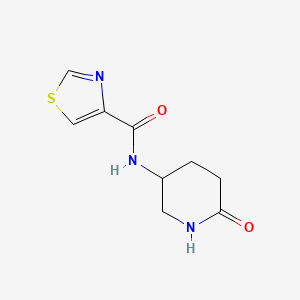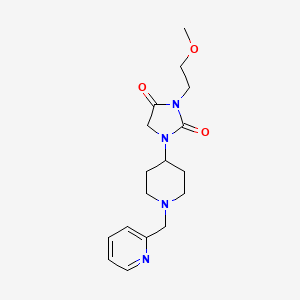![molecular formula C15H16N2S2 B2370382 2-(Isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidin CAS No. 478246-82-1](/img/structure/B2370382.png)
2-(Isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thiochromeno pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine makes it an interesting subject for research in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
Target of Action
The compound 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been reported to target various proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to inhibit their targets, thereby disrupting the normal functioning of the cell . For instance, inhibition of tyrosine kinase can prevent the phosphorylation of proteins, a key step in signal transduction pathways .
Biochemical Pathways
The compound, being a pyrimidine derivative, is likely to affect the purine and pyrimidine salvage pathways . These pathways are responsible for the synthesis and recycling of purines and pyrimidines, which are essential components of nucleic acids . Disruption of these pathways can lead to imbalances in nucleotide pools, affecting DNA and RNA synthesis .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of the targets mentioned above can lead to disruption of cellular processes, potentially leading to cell death . This makes pyrimidine derivatives potential candidates for anticancer agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminothiophenol with an appropriate aldehyde to form a thiochromene intermediate. This intermediate is then subjected to cyclization with a suitable pyrimidine precursor under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the cyclization process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thiochromene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine ring or the thiochromene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions can include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted thiochromeno pyrimidines, each with potentially different biological activities and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Exhibits diverse biological activities, including anti-inflammatory and anticancer effects.
Quinazoline: Widely studied for its therapeutic potential in cancer treatment.
Furo[2,3-d]pyrimidine: Investigated for its antimicrobial and anticancer properties.
Uniqueness
2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine stands out due to its unique combination of a thiochromene moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
9-methyl-2-propan-2-ylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S2/c1-9(2)19-15-16-7-11-8-18-13-5-4-10(3)6-12(13)14(11)17-15/h4-7,9H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMEQBZRQPGGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromophenoxy)propan-2-ol dihydrochloride](/img/structure/B2370303.png)
![ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2370304.png)
![N'-[7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2370305.png)


![Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B2370315.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)



